molecular formula C30H50N+ B1242653 Anibamine

Anibamine

Cat. No. B1242653
M. Wt: 424.7 g/mol
InChI Key: LOTZSYKJMYSNJV-IKJQKJQYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Anibamine is a natural product found in Aniba with data available.

Scientific Research Applications

CCR5 Antagonism and HIV-1 Therapy

Anibamine, a pyridine quaternary alkaloid isolated from Aniba sp., has been identified as a potent antagonist of the chemokine receptor CCR5. This receptor is crucial for HIV-1 entry into host cells, making CCR5 antagonists valuable for HIV treatment. Anibamine's unique structural features differ significantly from previously identified CCR5 antagonists, which makes it an intriguing candidate for developing new HIV therapies. Comparative docking studies with other known CCR5 antagonists have highlighted both common and unique binding characteristics of anibamine, suggesting its potential for molecular design in novel HIV-1 treatments (Li et al., 2009).

Prostate Cancer Therapy

Anibamine has shown promise in treating prostate cancer. It effectively inhibits prostate cancer cell proliferation and suppresses adhesion and invasion in metastatic prostate cancer cell lines. Additionally, anibamine demonstrates the capability to inhibit prostate tumor growth in mice. These findings suggest that anibamine, as the first natural product CCR5 antagonist, could be a novel lead compound for the development of prostate cancer therapeutic agents (Zhang et al., 2010).

Antiplasmodial Activity

Anibamine and its analogues have exhibited potent antiplasmodial activity. Isolated from Aniba citrifolia, anibamine has shown significant activity against the drug-resistant Dd2 strain of Plasmodium falciparum. This discovery points towards its potential role in malaria treatment, particularly due to its structure that differs from common antiplasmodial drugs (Du et al., 2019).

Potential Against Ovarian Cancer

Anibamine and its analogues have been explored for their effects on ovarian cancer cell proliferation. Acting as CCR5 antagonists, these compounds significantly inhibited CCL5-induced intracellular calcium flux and reduced proliferation of ovarian cancer cells without showing notable cytotoxicity in normal cells. This indicates anibamine's potential as a lead compound for developing anti-ovarian cancer agents (Zhang et al., 2012).

properties

Product Name

Anibamine

Molecular Formula

C30H50N+

Molecular Weight

424.7 g/mol

IUPAC Name

6,8-bis[(Z)-dec-1-enyl]-5,7-dimethyl-2,3-dihydro-1H-indolizin-4-ium

InChI

InChI=1S/C30H50N/c1-5-7-9-11-13-15-17-19-22-28-26(3)29(30-24-21-25-31(30)27(28)4)23-20-18-16-14-12-10-8-6-2/h19-20,22-23H,5-18,21,24-25H2,1-4H3/q+1/b22-19-,23-20-

InChI Key

LOTZSYKJMYSNJV-IKJQKJQYSA-N

Isomeric SMILES

CCCCCCCC/C=C\C1=C(C(=C2CCC[N+]2=C1C)/C=C\CCCCCCCC)C

SMILES

CCCCCCCCC=CC1=C(C(=C2CCC[N+]2=C1C)C=CCCCCCCCC)C

Canonical SMILES

CCCCCCCCC=CC1=C(C(=C2CCC[N+]2=C1C)C=CCCCCCCCC)C

synonyms

anibamine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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